molecular formula C8H8N2O3 B089526 N-(4-Nitrophenyl)acetamide CAS No. 104-04-1

N-(4-Nitrophenyl)acetamide

Cat. No.: B089526
CAS No.: 104-04-1
M. Wt: 180.16 g/mol
InChI Key: NQRLPDFELNCFHW-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)acetamide, also known as 4’-nitroacetanilide, is a nitro derivative of acetanilide. This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring, which is further connected to an acetamide group (-NHCOCH3). The molecular formula of this compound is C8H8N2O3, and it has a molecular weight of 180.16 g/mol .

Mechanism of Action

Target of Action

N-(4-Nitrophenyl)acetamide, also known as 4’-Nitroacetanilide, is a synthetic nitro compound

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution, where one or more nitro (NO2) groups are introduced into the molecule . This reaction is significant in organic synthesis and is fundamental to the activity of the compound.

Biochemical Pathways

Nitro compounds like this compound are often used as intermediates in the synthesis of various organic compounds, including dyes, pharmaceuticals, and explosives .

Pharmacokinetics

The compound’s molecular weight of 1801607 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy. This compound is soluble in hot water, alcohol, and ether, but almost insoluble in cold water . Therefore, the compound’s action may be influenced by the temperature and the presence of certain solvents in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Nitrophenyl)acetamide is typically synthesized through the nitration of N-phenylacetamideThe reaction is exothermic and must be carefully controlled to maintain the temperature and prevent side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction mixture is often cooled to manage the exothermic nature of the nitration process. The product is then purified through recrystallization, typically using a binary solvent mixture such as ethanol and water to enhance the yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-Nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products:

Scientific Research Applications

N-(4-Nitrophenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Nitroacetanilide
  • 3-Nitroacetanilide
  • 4-Nitroacetanilide

Comparison: N-(4-Nitrophenyl)acetamide is unique due to the position of the nitro group on the para position of the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-nitroacetanilide and 3-nitroacetanilide, the para-substituted compound exhibits different chemical behavior and applications .

Properties

IUPAC Name

N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRLPDFELNCFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059290
Record name Acetamide, N-(4-nitrophenyl)-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-04-1
Record name N-(4-Nitrophenyl)acetamide
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Record name p-Nitroacetanilide
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Record name 4'-Nitroacetanilide
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Record name Acetamide, N-(4-nitrophenyl)-
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Record name Acetamide, N-(4-nitrophenyl)-
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Record name 4'-nitroacetanilide
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Record name P-NITROACETANILIDE
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Synthesis routes and methods I

Procedure details

nitrating acetanilide using a mixture of nitric acid and sulfuric acid to produce 4-nitroacetanilide and nitrating further using a mixture of nitric acid and sulfuric acid to produce compound VI;
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Synthesis routes and methods II

Procedure details

To a solution of Pyridine (3 mL) and AcCl (1.017 g, 13.043) in DCM (15 mL) was added the solution of 4-nitrobenzenamine (1.5 g, 10.870 mmol) in pyridine (3 mL) at 0° C. The mixture was stirred at room temperature for 1 h. The volatiles were removed under reduced pressure and the residue was washed with water (10 mL×3), dried under reduced pressure to afford N-(4-nitrophenyl)acetamide as yellow powder (1.9 g, yield: 97%).
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of N-(4-Nitrophenyl)acetamide is C8H8N2O3, and its molecular weight is 180.16 g/mol. []

A: this compound has been characterized using various spectroscopic techniques, including FT-IR, ESI-MS, 1H NMR, and 13C NMR spectroscopy. [, ] Researchers have also used UV-Vis spectroscopy to study its interactions with anions. [, ]

A: 4-Nitroacetanilide exhibits instability under acidic conditions. []

A: Yes, this compound can be used as a colorimetric substrate to monitor the kinetics of proteases. The enzymatic hydrolysis of the amide bond can be followed spectroscopically using UV-Vis spectroscopy due to the release of 4-nitroaniline. []

A: Research has shown the serine proteases nattokinase and trypsin can hydrolyze the amide bond of 4-nitroacetanilide. [] Additionally, an acylamidase from Rhodococcus erythropolis TA37 has demonstrated the ability to hydrolyze N-substituted amides, with 4-nitroacetanilide potentially serving as a relevant substrate. []

A: Yes, computational studies comparing 4-nitroacetanilide and 4-nitrobenzanilide suggest that the observed differences in their enzymatic hydrolysis rates are likely due to differences in amide reactivity rather than differences in binding affinity to the protease. []

A: Replacing the methyl group in 4-nitroacetanilide with a phenyl ring to form 4-nitrobenzanilide significantly reduces its hydrolysis rate by proteases like nattokinase, trypsin, and pepsin. [] This suggests that the presence of a bulky substituent adjacent to the amide bond hinders enzymatic activity.

A: The presence of the amide group (-NHCOCH3) in this compound provides a potential binding site for anions through hydrogen bonding. [, ] The nitro group (-NO2) enhances the electron-withdrawing nature of the molecule, influencing its electronic properties and interaction with anions. [, ]

A: Researchers utilize UV-Vis and 1H NMR spectroscopy to investigate the binding properties of this compound with various anions. [, ] Changes in the UV-Vis absorption spectra and shifts in 1H NMR signals provide insights into the interaction mechanism and binding affinity.

A: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for quantifying this compound in complex matrices like serum. []

A: While specific details on the environmental fate of this compound are limited in the provided research, its degradation by bacterial hydrolysis has been investigated. [] This suggests a potential pathway for its breakdown in the environment.

A: The solubility of this compound can vary depending on the solvent. It has shown solubility in dimethyl sulfoxide (DMSO) [, ], a common solvent for spectroscopic studies.

A: Yes, researchers are exploring various compounds with structural modifications to the this compound scaffold to enhance anion detection. For example, incorporating this compound units into thiacalix[4]arene structures has yielded effective anion receptors, some demonstrating selectivity for specific anions like fluoride. [, ]

A: this compound has been utilized in various research areas for decades. Its use as a model compound for studying amide hydrolysis, particularly in the context of understanding enzyme mechanisms, dates back several years. [, ] Its application as a building block for synthesizing more complex molecules with potential biological activity is another area of longstanding interest. [, , , , , ]

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